![molecular formula C20H13NO5 B14257465 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 185028-88-0](/img/structure/B14257465.png)
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a naphthopyran core with methoxy and nitro substituents, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-nitrobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, followed by cyclization to form the naphthopyran ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthopyran derivatives.
Applications De Recherche Scientifique
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
- 2-(3-Methoxy-4-nitrophenyl)-4H-pyran-4-one
- 2-(3-Methoxy-4-nitrophenyl)-4H-chromen-4-one
Comparison: Compared to its analogs, 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one exhibits unique properties due to the presence of the naphthopyran core. This structure imparts greater stability and distinct electronic properties, making it more suitable for applications in material science and medicinal chemistry. The presence of both methoxy and nitro groups further enhances its reactivity and potential biological activities.
Propriétés
Numéro CAS |
185028-88-0 |
|---|---|
Formule moléculaire |
C20H13NO5 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-(3-methoxy-4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C20H13NO5/c1-25-19-10-13(7-9-16(19)21(23)24)18-11-17(22)15-8-6-12-4-2-3-5-14(12)20(15)26-18/h2-11H,1H3 |
Clé InChI |
JLBDLVTUCRLXOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
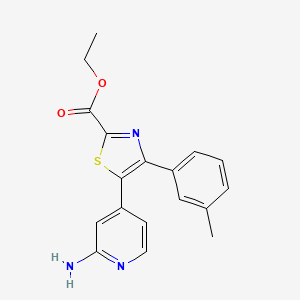
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
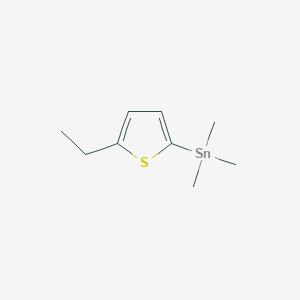
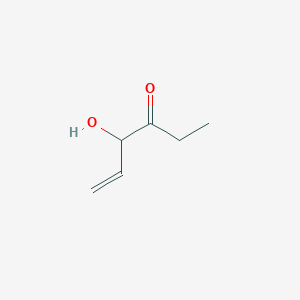
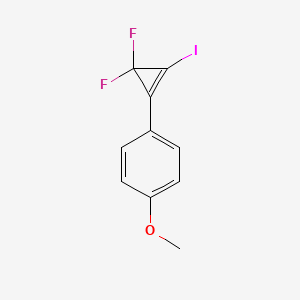

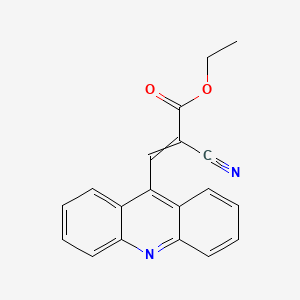
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
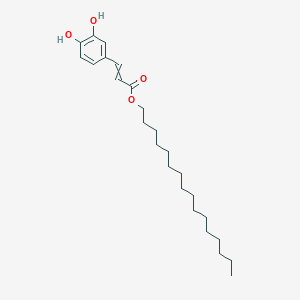
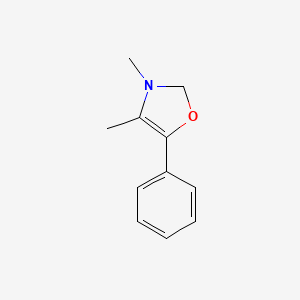
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)

